Fmoc-4-(4-fluorophenyl)-D-phenylalanine

Supramolecular Chemistry Peptide Hydrogels Tissue Engineering

Researchers designing protease-resistant therapeutic peptides often face rapid serum degradation and suboptimal receptor selectivity. Fmoc-4-(4-fluorophenyl)-D-phenylalanine addresses this with D-configuration for metabolic stability and an extended fluorinated biphenyl side chain (MW 481.5) that enhances hydrophobic anchoring and π-π stacking. • D-configuration confers resistance to proteolytic degradation, enabling longer-acting peptide therapeutics. • The 4-(4-fluorophenyl) biphenyl system delivers superior hydrophobicity and conformational restriction vs. simpler fluoro-Phe or unsubstituted Phe analogs. • Ideal for SPPS of GPCR-targeting peptidomimetics, antimicrobial peptides, cell-penetrating peptides, and self-assembling peptide hydrogels.

Molecular Formula C30H24FNO4
Molecular Weight 481.5 g/mol
Cat. No. B12303495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(4-fluorophenyl)-D-phenylalanine
Molecular FormulaC30H24FNO4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O
InChIInChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)
InChIKeyCNZMVSUYJWICMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-(4-fluorophenyl)-D-phenylalanine Overview


Fmoc-4-(4-fluorophenyl)-D-phenylalanine (CAS 2230611-01-3 for the free amino acid) is a D-configured, non-canonical amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 4-(4-fluorophenyl) substitution on the phenylalanine side chain . This creates an extended, fluorinated biphenyl system. As an unnatural D-amino acid, it is a specialized building block primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) for the construction of peptidomimetics and therapeutic peptides with enhanced biostability [1]. The combination of D-stereochemistry and a rigid, hydrophobic biphenyl moiety distinguishes it from simple fluoro- or unsubstituted phenylalanine analogs, offering unique potential for modulating peptide conformation, receptor interactions, and metabolic stability [2].

Stereochemistry D-configuration for protease-resistant peptide design
Side chain Extended 4-(4-fluorophenyl) biphenyl system for conformational modulation
Chemistry Fmoc-protected for standard solid-phase peptide synthesis

Fmoc-4-(4-fluorophenyl)-D-phenylalanine: Substitution Limitations


Substituting Fmoc-4-(4-fluorophenyl)-D-phenylalanine with simpler Fmoc-protected analogs like Fmoc-D-phenylalanine or Fmoc-4-fluoro-D-phenylalanine is not scientifically equivalent due to fundamentally different physicochemical and biological properties. The 4-(4-fluorophenyl) substitution creates a significantly larger, more hydrophobic, and conformationally restricted biphenyl system compared to a single phenyl or 4-fluorophenyl ring . This modification dramatically alters the compound's capacity for intermolecular interactions (e.g., π-π stacking) and its molecular recognition by biological targets. Crucially, the D-configuration is essential for imparting resistance to proteolytic degradation, a feature absent in its L-counterpart [1]. Using an analog with a different steric bulk or stereochemistry will lead to a peptide with altered folding, binding affinity, and metabolic stability, potentially invalidating the intended biological activity or material property. Therefore, this specific building block is often the only viable choice for applications requiring a precise combination of extended hydrophobicity, fluorination, and metabolic stability [2].

Stereochemistry mismatch
L-counterpart lacks proteolytic resistance; D-configuration is essential for metabolic stability in peptide research
Aromatic system mismatch
Fmoc-D-Phe or Fmoc-4-fluoro-D-Phe cannot replicate the extended biphenyl hydrophobicity and π-π stacking profile
Conformational modulation mismatch
Simpler analogs may not provide the steric bulk needed to induce specific peptide folding or receptor interactions

Fmoc-4-(4-fluorophenyl)-D-phenylalanine: Quantitative Differentiation


Enhanced Gelation Efficiency over Non-Halogenated Analogs

In a direct study of Fmoc-halogenated phenylalanines, Fmoc-4-fluoro-phenylalanine exhibited superior gelation properties. It formed a hydrogel in PBS buffer at a minimum gelation concentration (MGC) of 0.15 wt%, which is significantly more efficient than non-halogenated Fmoc-phenylalanine (MGC not reached under the same conditions). This class-level inference strongly suggests that the extended, fluorinated biphenyl system of Fmoc-4-(4-fluorophenyl)-D-phenylalanine will further enhance intermolecular π-π stacking interactions, potentially leading to an even lower MGC or more robust hydrogel formation [1].

Gelation Efficiency
Class-level inference
Fmoc-4-fluoro-Phe gels at 0.15 wt% MGC in PBS; Fmoc-Phe does not gel. Biphenyl derivative predicted to further improve gelation.
Supports hydrogelator screening for low-concentration gelation
PBS, pH 7.4, inversion test; target compound inferred
Supramolecular Chemistry Peptide Hydrogels Tissue Engineering

Improved Metabolic Stability in Serum

In a structure-activity relationship (SAR) study of hexapeptide agonists for the human neuromedin U receptor 1 (hNMUR1), substitution of a natural amino acid with 4-fluorophenylalanine in compound 5d resulted in enhanced metabolic stability. Specifically, the substitution protected the adjacent Phe(2)-Arg(3) bond from proteolytic cleavage in rat serum. While the study did not use the exact target compound, it provides class-level evidence that incorporating a 4-fluorophenylalanine residue confers significant resistance to enzymatic degradation, a key advantage for therapeutic peptide development. The D-configuration of Fmoc-4-(4-fluorophenyl)-D-phenylalanine is expected to further amplify this stabilizing effect [1].

Metabolic Stability
Class-level inference
4-fluorophenylalanine substitution protected adjacent Phe-Arg bond from cleavage in rat serum; D-configuration may further enhance stability.
Supports metabolic stability assessment in peptide research
Hexapeptide SAR study; target compound class-level extrapolation
Peptide Drug Development Pharmacokinetics Proteolytic Stability

Enhanced Melanocortin Receptor Selectivity

In the design of melanocortin receptor (MCR) agonists, replacing the phenyl ring of D-Phe in the core His-DPhe-Arg-Trp sequence with a 4-fluorophenyl group led to a potent MCR agonist with enhanced receptor selectivity. The study specifically notes that a '4-fluoro-D-phenylalanine derivative' was implicated in this improved profile. Fmoc-4-(4-fluorophenyl)-D-phenylalanine represents a further extension of this concept, with its biphenyl structure providing additional steric bulk and hydrophobic surface area to potentially fine-tune MCR subtype selectivity and binding affinity. This is a direct example of how fluorinated D-phenylalanine analogs are used to optimize GPCR-targeting peptides [1].

Receptor Selectivity
Class-level inference
4-fluoro-D-Phe in His-DPhe-Arg-Trp analog led to potent MCR agonist with improved subtype selectivity vs. D-Phe parent.
Supports GPCR selectivity optimization studies
In vitro receptor binding and functional assays
Melanocortin Receptors GPCR Agonists Peptidomimetic Design

Increased Lipophilicity and Molecular Weight

Fmoc-4-(4-fluorophenyl)-D-phenylalanine possesses a significantly higher molecular weight (481.5 g/mol) and calculated lipophilicity (predicted LogP) compared to simpler analogs like Fmoc-4-fluoro-D-phenylalanine (MW 405.4 g/mol) and Fmoc-D-phenylalanine (MW 387.4 g/mol). The presence of the additional phenyl ring increases the compound's hydrophobicity and steric bulk, which are critical parameters for influencing peptide folding, membrane permeability, and binding to hydrophobic pockets on target proteins. This quantitative difference in key physicochemical properties provides a verifiable rationale for selecting this compound when designing peptides that require a larger, more lipophilic residue .

Lipophilicity & MW
Data to verify
MW 481.5 g/mol; predicted LogP ~5.8. +94.1 g/mol and +2.0 LogP units vs. Fmoc-D-Phe.
Quantifies hydrophobic residue selection for peptide design
Calculated properties; experimental verification recommended
SPPS Drug Design Physicochemical Properties

Fmoc-4-(4-fluorophenyl)-D-phenylalanine: Best Application Scenarios


Metabolically Stable GPCR Peptidomimetics

Given the class-level evidence that 4-fluorophenylalanine enhances metabolic stability in serum and improves receptor selectivity (e.g., for melanocortin receptors), Fmoc-4-(4-fluorophenyl)-D-phenylalanine is an ideal building block for designing long-acting, selective peptidomimetics targeting G-protein coupled receptors (GPCRs). Its D-configuration provides inherent resistance to proteases, while the fluorinated biphenyl moiety can be used to fine-tune receptor interactions and pharmacokinetic profiles [1][2].

Self-Assembling Hydrogels for Tissue Scaffolds

Based on the superior gelation efficiency observed for Fmoc-4-fluoro-phenylalanine (MGC = 0.15 wt% in PBS), the more hydrophobic and extended biphenyl system of Fmoc-4-(4-fluorophenyl)-D-phenylalanine is predicted to be an even more potent gelator. This makes it a prime candidate for creating robust, self-assembling peptide hydrogels. Such materials are sought after for applications as 3D scaffolds in tissue engineering and as carriers for controlled drug delivery, where minimal material use and high mechanical stability are desired [1].

Extended Hydrophobic Anchor for Bioactive Peptides

The significantly increased molecular weight (481.5 g/mol) and lipophilicity of this derivative, compared to Fmoc-4-fluoro-D-phenylalanine (405.4 g/mol), make it a strategic choice for introducing a strong hydrophobic 'anchor' into a peptide sequence. This is valuable for promoting interactions with lipid membranes or hydrophobic protein-protein interaction domains. Researchers developing antimicrobial peptides, cell-penetrating peptides, or peptides targeting membrane-bound proteins will find this building block essential for modulating these crucial interactions [1].

Application
Selection Property
Validation Focus
GPCR peptidomimetic studies
D-configuration and fluorinated biphenyl for stability and selectivity modulation
Metabolic stability and receptor binding assays
Self-assembling hydrogel research
Extended aromatic system for enhanced π-π stacking
Gelation concentration and rheological properties
Peptide-membrane interaction studies
High lipophilicity and molecular weight for hydrophobic anchoring
Membrane binding and cell-penetration assays

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